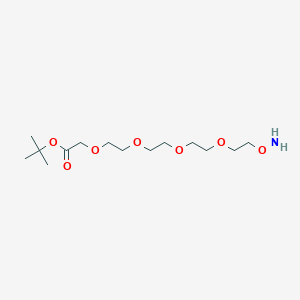

Aminooxy-PEG4-CH2CO2tBu

Vue d'ensemble

Description

Aminooxy-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing an aminooxy group and a tert-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages .

Applications De Recherche Scientifique

Aminooxy-PEG4-CH2CO2tBu has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological processes.

Medicine: Employed in drug delivery systems to enhance the stability and solubility of therapeutic agents.

Industry: Used in the production of PEGylated compounds, which have improved pharmacokinetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminooxy-PEG4-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of an aminooxy group and a tert-butyl ester group to a PEG chain. The process typically involves:

Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.

Introduction of Aminooxy Group: The activated PEG is then reacted with an aminooxy-containing compound under controlled conditions to form the aminooxy-PEG intermediate.

Esterification: The aminooxy-PEG intermediate is esterified with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.

Controlled Reaction Conditions:

Analyse Des Réactions Chimiques

Types of Reactions

Aminooxy-PEG4-CH2CO2tBu undergoes several types of chemical reactions:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: In the presence of reductants, the aminooxy group forms hydroxylamine linkages.

Substitution: The tert-butyl ester group can be hydrolyzed under acidic conditions to form a free carboxyl group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid, are employed for hydrolysis

Major Products Formed

Oxime Bonds: Formed when the aminooxy group reacts with aldehydes.

Hydroxylamine Linkages: Formed under reductive conditions.

Free Carboxyl Group: Formed upon hydrolysis of the tert-butyl ester group

Mécanisme D'action

The mechanism of action of Aminooxy-PEG4-CH2CO2tBu involves its ability to form stable linkages with other molecules:

Bioconjugation: The aminooxy group reacts with aldehydes to form oxime bonds, which are stable and resistant to hydrolysis.

Hydroxylamine Linkages: Under reductive conditions, the aminooxy group forms hydroxylamine linkages, which are also stable and useful in various applications

Comparaison Avec Des Composés Similaires

Aminooxy-PEG4-CH2CO2tBu is unique due to its combination of an aminooxy group and a tert-butyl ester group. Similar compounds include:

Aminooxy-PEG4-CH2CO2H: Contains a free carboxyl group instead of a tert-butyl ester group.

Aminooxy-PEG4-NH2: Contains an amino group instead of a carboxyl group.

Aminooxy-PEG4-OH: Contains a hydroxyl group instead of a carboxyl group .

These similar compounds differ in their functional groups, which affect their reactivity and applications. This compound’s unique combination of functional groups makes it particularly versatile for bioconjugation and PEGylation applications.

Activité Biologique

Aminooxy-PEG4-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation applications. This compound features an aminooxy functional group, a four-unit PEG spacer, and a tert-butyl ester protecting group on the carboxylic acid. Its unique structure allows it to form stable oxime bonds with aldehydes, making it a valuable tool in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C14H29NO7

- Molecular Weight : 323.38 g/mol

- Purity : 95 to 98%

- CAS Number : 2062663-62-9

The aminooxy group enables selective reactions with aldehydes, while the PEG spacer enhances solubility and stability in aqueous environments . The t-butyl ester serves as a protective group that can be removed under specific conditions, allowing for further chemical modifications.

This compound does not exhibit inherent biological activity; instead, its functionality is derived from the biomolecules it conjugates with. The formation of oxime linkages is crucial for creating targeted drug delivery systems and immobilizing enzymes on surfaces . The hydrophilic nature of the PEG spacer contributes to improved solubility and biocompatibility, which are essential for biological applications.

Applications in Bioconjugation

This compound is extensively used in:

- Targeted Drug Delivery : By linking drugs to targeting moieties, it facilitates selective delivery to specific cells or tissues.

- Surface Modification : Enhances the properties of biomaterials, influencing cell adhesion and protein interactions.

- Enzyme Immobilization : Allows for the stable attachment of enzymes to surfaces for various biochemical applications .

Comparative Analysis with Similar Compounds

This compound shares similarities with other PEG derivatives but stands out due to its combination of reactivity and stability. Below is a comparison table highlighting its unique features against other compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Aminooxy-PEG4 | Aminooxy | Directly reacts with aldehydes without protection |

| Propargyl-PEG4 | Terminal alkyne | Used extensively in click chemistry |

| Aminooxyacetamide-PEG | Aminooxy + Acetamide | Similar reactivity but different linkage properties |

| Boc-Aminooxyacetamide-PEG | Protected Aminooxy | Provides additional stability but requires deprotection |

| Aminooxy-PEG4-Boc | Protected Aminooxy | Selective reactions requiring protection |

This comparison illustrates how this compound's structure allows for both high reactivity and stability, making it particularly useful for complex biochemical applications .

Research Findings and Case Studies

Recent studies have focused on the kinetics and stability of oxime bond formation under physiological conditions. These investigations are critical for optimizing the use of this compound in drug delivery systems. For example:

- Kinetic Studies : Research has shown that the reaction rates between this compound and various aldehydes vary based on structural features of the aldehyde, impacting the efficiency of bioconjugation.

- Stability Assessments : Stability studies indicate that oxime bonds formed under physiological conditions remain intact over extended periods, which is essential for therapeutic applications .

- Biocompatibility Tests : Various biocompatibility assays have demonstrated that PEGylated compounds exhibit low toxicity and minimal immunogenicity, further supporting their use in clinical settings .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWYEQPSYTYCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.